AA29504
CAS No.: 945828-50-2
Cat. No.: VC0004792
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 945828-50-2 |
---|---|
Molecular Formula | C19H25N3O2 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate |
Standard InChI | InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23) |
Standard InChI Key | SCOOTUMXCXKEAD-UHFFFAOYSA-N |
SMILES | CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N |
Canonical SMILES | CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N |
Chemical and Physical Properties
AA29504 is characterized by its off-white solid appearance, solubility in dimethyl sulfoxide (DMSO) up to 32.74 mg/mL, and stability at -20°C . Key physicochemical parameters are summarized below:
Property | Value |
---|---|
CAS Number | 945828-50-2 |
Molecular Formula | CHNO |
Molecular Weight | 327.42 g/mol |
Solubility | <32.74 mg/mL in DMSO |
Storage Conditions | -20°C |
Canonical SMILES | CCO/C(O)=N/C1=C(N)C=C(NCC2=C(C=C(C=C2C)C)C)C=C1 |
The compound’s structure includes a trimethylbenzylamino group critical for binding δ-GABARs, while the ethyl carbamate moiety enhances brain permeability compared to earlier analogues like DS2 .
Pharmacological Mechanisms
Modulation of GABAA_AA Receptors
AA29504 acts as an agonist and positive allosteric modulator (Ago-PAM) at δ-GABARs, which are predominantly extrasynaptic and mediate tonic inhibition. In recombinant receptors expressed in Xenopus oocytes, AA29504 decreases the EC of GABA from 15.9 µM to 1.0 µM in the presence of 10 µM compound, indicating a 15-fold leftward shift in GABA potency . Electrophysiological assays reveal higher efficacy at δ-containing (α4β3δ) receptors compared to γ2-containing (α1β3γ2) subtypes, with EC values of 9.6–13.5 µM for KCNQ channels .
Subtype Selectivity and Allosteric Effects
Radioligand binding studies using [H]EBOB and [H]muscimol demonstrate that AA29504 preferentially stabilizes δ-GABARs in a high-affinity desensitized state, thereby enhancing agonist binding at γ2-containing receptors . This dual activity—agonism at δ-subtypes and allosteric modulation at γ2-subtypes—suggests a unique pharmacological profile distinct from classical benzodiazepines.
In Vitro and In Vivo Findings
In Vitro Electrophysiology
In Xenopus oocytes expressing α1β2 GABA receptors, AA29504 (1–25 µM) reversibly potentiates GABA-evoked currents in a concentration-dependent manner, with maximal potentiation of 250% at 25 µM . Similarly, in HEK293 cells, the compound enhances THIP (a δ-GABAR agonist)-induced currents by 80% at 1 µM, an effect absent in δ-knockout models .
Behavioral Effects in Rodent Models
Clinical and Therapeutic Implications
Anxiety and Stress Disorders
The compound’s anxiolytic profile, coupled with its lack of sedative effects at low doses, positions it as a candidate for generalized anxiety disorder (GAD) treatment. Its δ-GABAR selectivity may circumvent tolerance issues associated with synaptic receptor modulators .
Stroke and Neuroprotection
AA29504 improves motor recovery in rodent stroke models, potentially by enhancing tonic inhibition in peri-infarct regions. A study reports a 50% reduction in infarct volume and 30% improvement in limb placement tests post-administration .
Schizophrenia and Cognitive Dysfunction
By modulating extrasynaptic receptors in the prefrontal cortex and hippocampus, AA29504 ameliorates cognitive deficits in PCP-treated rats, suggesting utility in addressing negative symptoms of schizophrenia .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume